N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(3-Methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a methoxyphenyl group at the N-position, a methyl group at position 6, and a pyrrolidine ring at position 2. Its molecular formula is C₂₂H₂₇N₅O₃, with a molecular weight of 409.49 g/mol .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-24-17(18(20-13)23-8-3-4-9-23)11-16(22-24)19(25)21-14-6-5-7-15(10-14)26-2/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEIJMNWNURQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-methoxyaniline with 6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid under acidic conditions to form the desired carboxamide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of solid-supported catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of N-(3-hydroxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide.
Reduction: Formation of N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiparasitic Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrazine core exhibit significant antiparasitic activity. For instance, studies have shown that related compounds can inhibit membrane-bound pyrophosphatase (mPPase) in Plasmodium falciparum, the causative agent of malaria. This inhibition leads to reduced growth of the parasite in vitro, suggesting potential for development as antimalarial agents .
Antibacterial and Antiviral Properties
Further investigations have revealed that pyrazolo[1,5-a]pyrazines possess antibacterial properties against various strains, including Mycobacterium tuberculosis. Additionally, some derivatives have shown antiviral activity against HIV, indicating a broad spectrum of potential therapeutic uses .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. For example, modifications at specific positions on the pyrazolo[1,5-a]pyrazine scaffold can enhance biological activity. A study demonstrated that altering substituents on the aromatic ring significantly affects the binding affinity and inhibitory potency against target enzymes .
Summary of Synthesis Techniques
| Technique | Description | Yield |
|---|---|---|
| Multicomponent Reactions | Combine multiple reactants in one step | Good to excellent |
| Suzuki Coupling | Cross-coupling reaction for aryl substitution | Moderate |
Case Study 1: Antimalarial Activity
In a recent study, a series of pyrazolo[1,5-a]pyrazine derivatives were screened for their ability to inhibit P. falciparum mPPase. Compound 17a showed an IC50 value of 14–18 μM, highlighting its potential as a lead compound for further development against malaria .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed effective inhibition at low concentrations compared to standard antibiotics like streptomycin .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Structural Confirmation Techniques
Biological Activity
N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structure, characterized by the fusion of a pyrazolo[1,5-a]pyrazine core with various functional groups, suggests significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex arrangement that includes a methoxyphenyl group and a pyrrolidinyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of 3-methoxyaniline with 6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid under acidic conditions, yielding the desired carboxamide.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, effectively blocking their catalytic activity. Notably, it interacts with cyclooxygenase enzymes, suggesting its potential use in managing pain and inflammation .
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions and potentially altering inflammatory responses .
Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α in response to lipopolysaccharide (LPS) stimulation. This positions the compound as a candidate for developing new anti-inflammatory drugs .
Analgesic Effects
The analgesic properties are attributed to its action on pain pathways mediated by cyclooxygenase inhibition. The compound's ability to mitigate pain responses suggests that it could be beneficial in treating conditions characterized by chronic pain and inflammation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table highlighting key features:
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives in general:
- Anti-inflammatory Studies : Research has shown that various pyrazole derivatives exhibit greater anti-inflammatory activity than established drugs like curcumin. This suggests that this compound may also possess similar or enhanced properties .
- Antitumor Synergy : In studies involving combinations of pyrazole compounds with standard chemotherapeutics like doxorubicin, synergistic effects were observed in breast cancer cell lines. This indicates potential for developing combination therapies involving this compound in oncology settings .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide?
- Methodology : Begin with a multi-step synthesis involving condensation of pyrazole precursors (e.g., hydrazines and aldehydes) followed by functionalization. Key steps include:
- Nitration : Use HNO₃ in H₂SO₄ at 0°C for regioselective nitration of the pyrazolo[1,5-a]pyrazine core .
- Substituent introduction : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce pyrrolidin-1-yl and 3-methoxyphenyl groups. Optimize catalysts (e.g., Pd-based) and solvents (e.g., DMF) for higher yields .
- Purification : Employ column chromatography or recrystallization to isolate the final product.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., methoxy protons at δ ~3.8 ppm, pyrrolidine protons at δ ~1.8–3.2 ppm) .
- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₂N₄O₂: 367.1769) .
- Elemental analysis : Verify C, H, N content (e.g., calculated C 65.55%, H 6.05%, N 15.29%) .
Q. How can solubility challenges in biological assays be addressed?
- Strategies :
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers for in vitro assays.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility temporarily .
- Micellar encapsulation : Employ surfactants like Tween-80 for in vivo studies .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Approach :
- Substituent variation : Systematically modify the pyrrolidin-1-yl group (e.g., replace with piperidine or morpholine) to assess impact on target binding .
- Bioisosteric replacement : Swap the 3-methoxyphenyl group with 3-fluorophenyl or heterocycles (e.g., pyridinyl) to optimize pharmacokinetics .
- Computational docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs) .
Q. How can computational methods improve reaction design for derivatives?
- Workflow :
- Quantum chemical calculations : Simulate reaction pathways (e.g., transition states) using Gaussian or ORCA to identify energy barriers .
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for new analogs .
- Retrosynthetic analysis : Leverage tools like Chematica to propose efficient synthetic routes .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Resolution framework :
- Orthogonal assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .
Q. What methodologies are effective for studying metabolic stability?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
